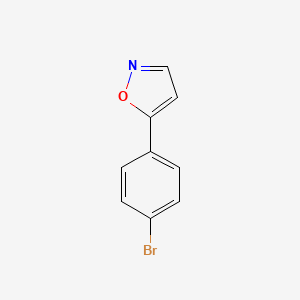

5-(4-Bromophenyl)isoxazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMMSHZGFRWLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370829 | |

| Record name | 5-(4-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-31-5 | |

| Record name | 5-(4-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Isoxazole Core Structures in Heterocyclic Chemistry

The isoxazole (B147169) ring is a cornerstone of modern heterocyclic chemistry, valued for its presence in numerous biologically active molecules and its utility as a synthetic intermediate. innovareacademics.inresearchgate.net Isoxazoles are aromatic compounds, and their derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnanobioletters.comrsc.orgnih.gov This has made them a focal point in medicinal chemistry and drug discovery. innovareacademics.inrsc.org

The arrangement of atoms within the isoxazole ring allows for diverse chemical transformations, making it a versatile building block in organic synthesis. researchgate.net The presence of both a nitrogen and an oxygen atom influences the ring's electronic properties and reactivity, enabling a variety of functionalization strategies. rsc.org Researchers have developed numerous methods for synthesizing the isoxazole core, including cycloaddition reactions and the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632), highlighting its accessibility and importance in synthetic chemistry. researchgate.net

Overview of Research Directions for Brominated Phenylisoxazoles

The introduction of a bromine atom to the phenyl ring of a phenylisoxazole molecule, creating a brominated phenylisoxazole, significantly influences its chemical properties and biological activity. Bromine, as a halogen, can alter the lipophilicity, metabolic stability, and binding affinity of the molecule. This has led to extensive research into the potential applications of brominated phenylisoxazoles.

Current research on brominated phenylisoxazoles is largely focused on several key areas:

Medicinal Chemistry: Many studies investigate the potential of these compounds as therapeutic agents. For instance, derivatives of brominated phenylisoxazoles have been explored for their anticancer, antimicrobial, and anti-inflammatory effects. smolecule.comchemimpex.comchemimpex.com The bromine atom can act as a key interaction point with biological targets or serve as a handle for further synthetic modifications. nih.gov

Materials Science: The unique electronic and structural properties of brominated phenylisoxazoles make them candidates for the development of novel materials. chemimpex.com Their ability to participate in various chemical reactions allows for their incorporation into polymers and other complex molecular architectures. smolecule.com

Synthetic Methodology: The development of efficient and selective methods for the synthesis and functionalization of brominated phenylisoxazoles remains an active area of research. sci-hub.se This includes the exploration of new catalytic systems and reaction conditions to control the regioselectivity of bromination and subsequent transformations. colab.ws

Academic Relevance and Interdisciplinary Research Focus

Classical Approaches in Isoxazole Synthesis

Traditional methods for synthesizing the isoxazole ring often serve as the foundation for more complex and optimized procedures. These approaches typically involve the formation of the core heterocyclic structure from acyclic precursors.

Synthesis via Chalcone (B49325) Intermediates and Hydroxylamine (B1172632) Condensation

A widely employed and classical method for synthesizing 3,5-diaryl-substituted isoxazoles involves the reaction of chalcones with hydroxylamine. derpharmachemica.com Chalcones, which are α,β-unsaturated ketones, can be prepared through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025).

In the context of this compound, the synthesis would commence with the preparation of a chalcone bearing a 4-bromophenyl group. This intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride. jetir.orgresearchgate.net The reaction is typically carried out in a basic medium, such as potassium hydroxide (B78521) in ethanol (B145695), and involves refluxing the mixture. derpharmachemica.comresearchgate.net The mechanism proceeds through the formation of a chalcone oxime intermediate, which then undergoes intramolecular cyclization to yield the final isoxazole product. Variations of this method have been reported, including the use of different bases like sodium hydroxide or sodium acetate (B1210297) in glacial acetic acid.

For instance, the reaction of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (B1599199) with hydroxylamine hydrochloride in the presence of ethanol has been used to synthesize the corresponding isoxazole derivative. researchgate.net Similarly, various substituted chalcones can be condensed with hydroxylamine to produce a range of isoxazole derivatives. jetir.org

Table 1: Examples of Isoxazole Synthesis from Chalcones

| Chalcone Precursor | Reagents | Product | Reference |

| 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one | Hydroxylamine hydrochloride, Ethanol | 5-(4-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | researchgate.net |

| Substituted Chalcones | Hydroxylamine hydrochloride, Aqueous media | Various isoxazole derivatives | jetir.org |

| 7-Hydroxy-6-(4'-substituted) cinnamoyl-3,4-dihydro-2,2-dimethyl-2H-benzo(1,2b)pyran | Hydroxylamine hydrochloride, KOH/absolute ethanol | 3-(4-substituted phenyl)-5-(2”,2”-dimethyl-7”-hydroxy chroman) isoxazole | derpharmachemica.com |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles. beilstein-journals.org This reaction involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile, like an alkyne or an alkene. beilstein-journals.orgcore.ac.uk

The reaction between a nitrile oxide and an alkyne is a standard and efficient route to synthesize 3,5-disubstituted isoxazoles. nih.gov The nitrile oxide is typically generated in situ from a precursor, such as a hydroxymoyl bromide or an aldoxime. nih.gov For the synthesis of this compound, 4-bromophenylacetylene would serve as the alkyne dipolarophile. This is reacted with a suitable nitrile oxide generated in situ.

For example, the cycloaddition of nitrile oxides, formed from hydroxymoyl bromides, with various substituted terminal alkynes like 4-bromophenyl acetylene, has been shown to produce 3-trifluoromethyl-5-substituted isoxazole derivatives. nih.gov The choice of solvent and base can significantly influence the reaction yield and rate. nih.gov Solvent-free conditions using ball-milling have also been developed for this type of cycloaddition, offering a more environmentally friendly approach. nih.gov

The regioselectivity of the 1,3-dipolar cycloaddition is a crucial aspect, determining the substitution pattern of the resulting isoxazole ring. In the reaction of an arylnitrile oxide with an unsymmetrical alkyne, two regioisomers can potentially be formed. However, these reactions often exhibit high regioselectivity.

The cycloaddition of aryl nitrile oxides to terminal alkynes generally leads to the formation of 3,5-disubstituted isoxazoles. rsc.org For monosubstituted or 1,1-disubstituted alkenes, the cycloaddition of nitrile oxides typically results in the oxygen atom of the nitrile oxide attaching to the more substituted carbon of the double bond, leading to 5-substituted isoxazolines. beilstein-journals.org This regiochemical preference is a key factor in designing synthetic routes to specific isoxazole isomers. The use of catalysts can also influence and control the regioselectivity of the cycloaddition. For instance, in the reaction of nitrile oxides with B-ethynyl-1,2-azaborines, the absence of a catalyst favors the formation of 5-(2,1-azaborine) substituted isoxazoles, while a ruthenium catalyst directs the reaction to yield the 4-substituted isomer. rsc.org

Nitrile Oxide Cycloadditions to Alkynes

Modifications and Optimized Reaction Conditions

To improve the efficiency, yield, and environmental impact of isoxazole synthesis, various modifications and optimized reaction conditions have been developed.

Copper (I) Iodide Catalysis in Isoxazole Formation

Copper(I) iodide (CuI) has emerged as an effective catalyst for the [3+2] cycloaddition reaction to form isoxazoles. The use of CuI can lead to shorter reaction times and improved yields compared to uncatalyzed or other metal-catalyzed reactions. mdpi.com

In the synthesis of novel isoxazole-substituted dihydroisoindolin-1-ones, the CuI-catalyzed [3+2] cycloaddition of propargyl-substituted dihydroisoindolin-1-one with various arylnitrile oxides furnished the desired 3,5-disubstituted isoxazoles in high yields (63-89%). mdpi.com This highlights the efficacy of CuI in promoting the regioselective formation of the isoxazole ring. Similarly, cupric acetate has been utilized as a catalyst for the [3+2] heteroannulation reaction of chalcones with hydroxylamine hydrochloride to afford isoxazole derivatives in excellent yields. researchgate.net

Table 2: Catalytic Systems in Isoxazole Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Copper(I) Iodide (CuI) | [3+2] Cycloaddition | Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxides | 3,5-disubstituted isoxazoles | mdpi.com |

| Cupric Acetate | [3+2] Heteroannulation | Chalcones, Hydroxylamine hydrochloride | Isoxazole derivatives | researchgate.net |

| Ruthenium Catalyst | [3+2] Cycloaddition | Nitrile oxides, B-ethynyl-1,2-azaborines | 4-(2,1-azaborine) substituted isoxazoles | rsc.org |

One-Pot and Step-Wise Synthetic Protocols

The synthesis of this compound and related structures can be accomplished through both consolidated one-pot reactions and more traditional, sequential step-wise methods.

One-Pot Synthesis: This approach streamlines the synthetic process by combining multiple reaction steps into a single procedure without isolating intermediates. A common one-pot method for creating 3,5-diarylisoxazoles involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. lookchem.com For instance, chalcones derived from the condensation of an appropriate acetophenone and a benzaldehyde can be directly cyclized with hydroxylamine to form the isoxazole ring. researchgate.net This method is efficient, offering advantages in terms of time, resource utilization, and yield.

Step-Wise Synthesis: These protocols involve the isolation and purification of intermediate compounds. A typical step-wise synthesis for a related structure, 3-(4-bromophenyl)-5-methylisoxazole, starts with 4-bromoacetophenone. The process involves two key stages:

Oxime Formation: The starting ketone reacts with hydroxylamine hydrochloride to form the corresponding oxime derivative.

Cyclization: The intermediate oxime then undergoes cyclization to form the final isoxazole ring system.

Another step-wise approach involves the reaction of 4-Bromo-alpha-chlorobenzaloxime with a suitable alkyne, such as propargyl bromide, to construct the isoxazole core.

| Protocol Type | Description | Key Reactants Example | Advantages |

|---|---|---|---|

| One-Pot | Multiple reaction steps occur in a single reaction vessel without isolation of intermediates. | Chalcones, Hydroxylamine Hydrochloride lookchem.comresearchgate.net | Time-efficient, reduced solvent and reagent use, higher overall yield. |

| Step-Wise | Intermediates are isolated and purified at each stage of the synthesis. | 4-Bromoacetophenone, Hydroxylamine Hydrochloride | Allows for greater control over each reaction step and purification of intermediates. |

Advanced and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These include microwave-assisted methods and the use of novel catalysts to improve reaction conditions and outcomes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. ajrconline.org The synthesis of isoxazole derivatives, including 5-(4-fluorophenyl)isoxazole, has been shown to be significantly enhanced by microwave irradiation, which can complete reactions in minutes compared to hours required for conventional methods. For example, the cyclization of precursors can be achieved at 433 K in just 10 minutes under microwave conditions. Similarly, the synthesis of 5-phenyl oxazole (B20620) using microwave irradiation at 65 °C resulted in a 96% yield in only 8 minutes. acs.org

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | ajrconline.org |

| Energy Consumption | Higher | Lower | ajrconline.org |

| Yield | Often lower | Often higher | ajrconline.orgacs.org |

| Byproducts | More likely | Reduced |

While structurally different from isoxazoles, bromophenyl pyrimidines represent another important class of nitrogen-containing heterocycles. Their synthesis often involves distinct catalytic pathways. For instance, pyrimidine-fused benzimidazoles can be synthesized via the cyclocondensation of β-bromo-α,β-unsaturated aldehydes with 2-aminobenzimidazole. acs.org This reaction is typically performed in DMF using a base like potassium carbonate and can be accelerated by microwave irradiation. acs.org The synthesis of pyrimidines can also be achieved through metal-free methods, such as the reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) promoted by NH4I. organic-chemistry.org These pathways, which build a six-membered pyrimidine (B1678525) ring, contrast with the [3+2] cycloaddition reactions commonly used to form the five-membered isoxazole ring.

The use of nanocatalysts is a key area of green chemistry, offering high efficiency, selectivity, and reusability. Various nanocatalysts have been developed for the synthesis of isoxazole derivatives.

Ferric Oxide (Fe₂O₃) Nanocatalyst: A nano-ferric oxide catalyst has been successfully used for the one-pot, three-component synthesis of 3,4,5-trisubstituted isoxazoles. researchgate.net This heterogeneous catalyst is praised for its high efficiency, ease of recovery, and reusability for up to five cycles without significant loss of activity. researchgate.net The synthesis route is simple, environmentally friendly, and features an easy workup. researchgate.net

Magnetic Nickel Nanocatalyst: A magnetic poly(1,8-diaminonaphthalene)-nickel (PDAN-Ni@Fe₃O₄) composite has been prepared and used as a recyclable nanocatalyst for the one-pot synthesis of isoxazol-5(4H)-one derivatives. nih.gov This method demonstrates several green chemistry principles, including faster reaction times, higher yields, and the use of green solvents. nih.gov

Amine-Functionalized Cellulose (B213188): Propylamine-functionalized cellulose has been employed as a biodegradable and efficient catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.compreprints.org This method avoids chromatographic purification and uses an inexpensive, readily available solvent. mdpi.compreprints.org

| Nanocatalyst | Synthetic Application | Key Advantages | Reference |

|---|---|---|---|

| Ferric Oxide (Fe₂O₃) | One-pot synthesis of 3,4,5-trisubstituted isoxazoles. | High efficiency, reusable, simple workup, environmentally friendly. | researchgate.netncl.res.in |

| PDAN-Ni@Fe₃O₄ | One-pot synthesis of isoxazol-5(4H)-one derivatives. | Reusable, faster reactions, green solvents, high yields. | nih.gov |

| Amine-Functionalized Cellulose | Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. | Biodegradable, works in water at room temperature, no chromatography needed. | mdpi.compreprints.org |

Catalytic Esterification and Cyclization Pathways for Related Bromophenyl Pyrimidine Structures

Synthesis of Functionalized this compound Derivatives

The core structure of this compound can be further modified to include various functional groups, which can serve as handles for creating more complex molecules.

The introduction of a carboxylic acid group onto the isoxazole ring is a valuable transformation. Several carboxylic acid derivatives of bromophenyl isoxazole have been synthesized.

This compound-4-carboxylic acid: This compound features a carboxylic acid group at the 4-position of the isoxazole ring. sigmaaldrich.com Its synthesis provides a key building block for further chemical elaboration.

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid: A common route to this derivative involves the condensation of 4-bromobenzohydroxamoyl chloride with methyl or ethyl acetoacetate. This forms the corresponding ester, which is then hydrolyzed (saponified) under basic conditions (e.g., using LiOH or KOH) to yield the free carboxylic acid.

This compound-3-carboxylic acid hydrazide: This derivative is prepared from the corresponding carboxylic acid and serves as a useful research chemical, likely as an intermediate for synthesizing other complex heterocyclic systems.

The synthesis of these carboxylic acids often involves the hydrolysis of an ester precursor, a standard and robust chemical transformation.

| Compound Name | Position of COOH | Synthetic Precursor (Example) | Key Transformation | Reference |

|---|---|---|---|---|

| This compound-4-carboxylic acid | 4 | Corresponding ester | Hydrolysis | sigmaaldrich.com |

| 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | 4 | Methyl or ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate | Base-mediated hydrolysis (saponification) | |

| This compound-3-carboxylic acid hydrazide | 3 | This compound-3-carboxylic acid | Hydrazinolysis |

Synthesis of Amino-Substituted Isoxazoles

The introduction of an amino group onto the isoxazole ring can be a key step in the synthesis of various biologically active compounds. Several methods have been reported for the synthesis of amino-substituted isoxazoles, including those bearing a 4-bromophenyl substituent.

One common strategy involves the reaction of α-bromo ketoximes with a cyanide source. For instance, 5-amino-3-(4-bromophenyl)isoxazole can be prepared from the corresponding α-bromo ketoxime by treatment with potassium cyanide in methanol. The reaction proceeds at room temperature, and after stirring for 30 minutes, the potassium bromide byproduct is removed by filtration. Evaporation of the solvent yields the desired 5-amino-3-aryl-isoxazole. clockss.org This method has been successfully applied to synthesize a range of 5-amino-3-arylisoxazoles with various substituents on the phenyl ring. clockss.org

Another approach to amino-substituted isoxazoles involves the use of 5-chloroisoxazoles as starting materials. While the reaction of 5-halo-substituted isoxazoles with highly nucleophilic amines can yield 5-amino-substituted isoxazoles, this method is generally not effective with less nucleophilic amines like anilines. mdpi.com

The synthesis of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides has also been reported. This involves coupling the appropriate hydroxymoyl chloride with 2-cyano-N-(4-sulfamoylphenyl)acetamide in the presence of triethylamine. nanobioletters.com The resulting 5-aminoisoxazoles can be further derivatized, for example, by reaction with various benzoyl chlorides to explore structure-activity relationships. nanobioletters.com

More complex amino-substituted isoxazoles, such as 5-(4-bromophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-amine, have been synthesized and evaluated for their biological activities. sarpublication.comresearchgate.net The synthesis of such compounds often involves multi-step sequences starting from readily available materials like 4-methoxyaniline. sarpublication.comresearchgate.net

Table 1: Synthesis of 5-Amino-3-arylisoxazoles

Derivatization for Structure-Activity Relationship Studies

The this compound scaffold serves as a versatile template for the generation of compound libraries for structure-activity relationship (SAR) studies. The bromine atom provides a convenient handle for further functionalization, typically through cross-coupling reactions.

A common strategy involves the Suzuki coupling reaction. For instance, (3-(4-bromophenyl)isoxazol-5-yl)methanol (B151348) can be coupled with various boronic acids or esters to introduce diverse substituents at the 4-position of the phenyl ring. nih.gov This approach has been used to synthesize a range of analogs for exploring the SAR of P2Y14 receptor antagonists. nih.gov

Another key derivatization involves the Buchwald-Hartwig amination, allowing for the introduction of various amine functionalities. For example, 3-(4-bromophenyl)-5-phenylisoxazole (B1628151) can be reacted with different amines, such as pyridine-3-ylmethanamine, to afford the corresponding N-substituted aniline (B41778) derivatives. rsc.org These derivatives have been investigated for their potential as antiviral agents. rsc.org

The isoxazole ring itself can also be a site for derivatization. For example, the synthesis of 3-(4'-bromophenyl)-5-(aryl substituted)isoxazoles has been achieved through the reaction of 1-(aryl substituted)-3-(4'-bromophenyl)prop-1-ene-3-ones with hydroxylamine hydrochloride. ajrconline.org This allows for variation at the 5-position of the isoxazole ring.

Furthermore, the amino group of amino-substituted isoxazoles can be readily acylated or otherwise modified. For instance, 5-aminoisoxazoles have been reacted with benzoyl chlorides to produce 5-(benzamido)isoxazole derivatives. nanobioletters.com This derivatization is crucial for probing the impact of substituents on the biological activity of the parent compound.

The synthesis of novel isoxazole derivatives often involves the reaction of chalcones with hydroxylamine hydrochloride. ipindexing.comresearchgate.net By using a chalcone bearing a 4-bromophenyl group, a variety of this compound derivatives with different substituents at the 3-position can be prepared for SAR studies. ipindexing.com

Table 2: Derivatization of this compound for SAR Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of this compound and its derivatives reveals characteristic signals for the aromatic and isoxazole ring protons. For instance, in a study of 3-(4-bromophenyl)-5-phenylisoxazole, the isoxazole proton appears as a singlet at 6.80 ppm. rsc.org The aromatic protons of the 4-bromophenyl group typically appear as a set of doublets in the range of 7.61 to 7.74 ppm, while the protons of the phenyl group are observed as a multiplet between 7.46 and 7.84 ppm. rsc.org

The chemical shift of the isoxazole proton can be influenced by the substituents on the phenyl rings. For example, in 5-(4-bromophenyl)-3-phenylisoxazole, this proton is found at 6.83 ppm. rsc.org The presence of different substituents on the phenyl ring at the 3-position leads to slight variations in the chemical shifts of the aromatic protons, reflecting the changes in their electronic environments.

Table 1: ¹H NMR Data for this compound and Selected Analogues

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbons in the isoxazole ring are particularly diagnostic. For 3-(4-bromophenyl)-5-phenylisoxazole, the C3, C4, and C5 carbons of the isoxazole ring resonate at approximately 162.0, 97.2, and 170.7 ppm, respectively. rsc.org The carbon attached to the bromine atom in the 4-bromophenyl group typically appears around 124.3 ppm. rsc.org

The substitution pattern on the phenyl rings significantly influences the chemical shifts of the aromatic carbons, which generally appear in the region of 125-133 ppm. rsc.orgoregonstate.edu For example, in 5-(4-bromophenyl)-3-phenylisoxazole, the isoxazole ring carbons C3, C4, and C5 are observed at 163.0, 97.8, and 169.2 ppm, while the carbon bearing the bromine atom is at 124.5 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound and Selected Analogues

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound and its analogues displays characteristic absorption bands that confirm the presence of the isoxazole ring and the substituted phenyl groups. Key vibrational bands include:

C=N stretching: Typically observed in the range of 1584–1666 cm⁻¹. orientjchem.org

C=C aromatic stretching: Bands appearing between 1419 and 1591 cm⁻¹. orientjchem.org

C-O stretching (isoxazole ring): Found in the region of 1316–1393 cm⁻¹. orientjchem.org

N-O stretching (isoxazole ring): A characteristic band around 1110-1168 cm⁻¹. rjpbcs.comsemanticscholar.org

Ar-H stretching: Vibrations observed above 3000 cm⁻¹. njesr.com

C-Br stretching: A band in the lower frequency region, around 631-688 cm⁻¹. orientjchem.org

For example, in 5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazole, the Ar-H stretching is at 3052 cm⁻¹, the Ar-NO₂ group at 1585 cm⁻¹, and the C-Br group at 673 cm⁻¹. njesr.com

Table 3: Characteristic FTIR Bands for Isoxazole Derivatives (cm⁻¹)

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that enhances Raman signals of molecules adsorbed on nanostructured metal surfaces, typically gold or silver. clinmedjournals.org This method can provide detailed information about the orientation and interaction of the analyte with the metal surface. nih.gov For N-heterocyclic compounds, SERS studies can reveal how the molecule binds to the surface, for instance, through the nitrogen atom or the π-system of the aromatic rings. nih.gov While specific SERS studies on this compound are not widely reported, research on related N-heterocyclic compounds demonstrates the potential of SERS to probe the surface interactions and vibrational properties of such molecules with high sensitivity. acs.org The technique is particularly useful for studying the adsorption behavior and potential catalytic reactions of these compounds on metal surfaces. uvic.ca

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then sorting them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, often to four or more decimal places. This precision allows for the determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass. Techniques such as Time-of-Flight (TOF) are commonly employed. ucd.ie For isoxazole derivatives, HRMS confirms the successful incorporation of specific substituents by matching the experimentally measured mass to the theoretically calculated mass of the target compound. wiley.comtubitak.gov.tr

Research findings on various analogues of this compound demonstrate the power of HRMS in structural confirmation. For instance, the calculated mass for the protonated molecule [M+H]⁺ of 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole was determined to be 340.0332, which closely matched the experimentally found value of 340.0327. rsc.org Similarly, this compound-3-carbohydrazide yielded a found mass of 281.9876, which was in excellent agreement with the calculated mass of 281.9873 for its protonated form, C10H9BrN3O2+. beilstein-journals.org These minute differences between calculated and observed values are well within the accepted tolerance for HRMS analysis, providing strong evidence for the proposed structures.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| This compound-3-carbohydrazide | C₁₀H₉BrN₃O₂ | 281.9873 | 281.9876 | beilstein-journals.org |

| 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole | C₁₈H₁₅BrNO | 340.0332 | 340.0327 | rsc.org |

| 3-(3-(4-bromophenyl)isoxazol-5-yl)-N-tosylpropanamide | C₁₉H₁₇BrN₂O₄S | Not Specified | Not Specified | rsc.org |

| 3-(4-bromophenyl)-5-(4-fluorophenyl) isoxazole | C₁₅H₉BrFNO | 315.9850 (calcd. for C₁₅H₁₀BrFNO) | Not Specified | rsc.org |

Gas Chromatography-Mass Spectrometry combines two powerful techniques: gas chromatography to separate volatile compounds in a mixture and mass spectrometry to identify each separated component. bbrc.in In the analysis of isoxazole derivatives, GC-MS is used to assess the purity of a sample and to identify products and byproducts from a reaction mixture. wiley.comresearchgate.netresearchgate.net The mass spectrometer fragments the molecules in a reproducible manner, creating a unique "fingerprint" or mass spectrum for each compound, which aids in its identification. nih.gov

For example, in the synthesis of β-isoxazole carbonyl derivatives, GC-MS analysis was crucial for detecting the formation of trace amounts of desired products under certain reaction conditions. wiley.com The fragmentation pattern observed in the mass spectrum provides structural information. For instance, the ESI-MS data for 3-(4'-Bromophenyl)-5-(3''-chloro phenyl)isoxazole shows a base peak at m/z 334.61, corresponding to the molecular ion, along with other fragments at m/z 180.45, 154.15, and 111.45, which represent different parts of the molecule. rjpbcs.com

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption is caused by electronic transitions between energy levels within the molecule. The technique is particularly useful for studying compounds with conjugated systems, such as the aromatic rings and the isoxazole moiety in this compound. The wavelength of maximum absorbance (λmax) and the intensity of the absorption are characteristic of a molecule's electronic structure. nist.gov

The UV-Vis spectra of isoxazole derivatives are influenced by the substituents on the heterocyclic and phenyl rings, as well as the solvent used. wiley.com For instance, studies on acridine-isoxazole hybrids have shown long-wave absorption bands in the 320–420 nm region. mdpi.com The position of the λmax can shift depending on the electronic properties of the substituents. Research on ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate in dichloromethane (B109758) (DCM) revealed a λmax at 289 nm, while a related analogue with a benzo[d] rjpbcs.comCurrent time information in Bangalore, IN.dioxole group showed a λmax at 325 nm in the same solvent, indicating the influence of the different ring systems on the electronic transitions. ucd.ie

| Compound Name | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | Dichloromethane (DCM) | 289 | ucd.ie |

| Ethyl 5-(benzo[d] rjpbcs.comCurrent time information in Bangalore, IN.dioxol-5-yl)isoxazole-3-carboxylate | Dichloromethane (DCM) | 325 | ucd.ie |

| Acridine-isoxazole hybrids | Acetonitrile | 320-420 | mdpi.com |

| 3-(4'-Bromophenyl)-5-(4''-chloro phenyl) isoxazole | Not Specified | Not Specified | ajrconline.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (such as bromine and sulfur) in a compound. acgpubs.org This analysis provides the empirical formula of the substance. By comparing the experimentally determined percentages with the theoretically calculated values based on the proposed molecular formula, the purity and compositional integrity of the synthesized compound can be verified. researchgate.net

This method has been widely applied to confirm the structures of various complex isoxazole derivatives. For 3-(4'-Bromophenyl)-5-(3''-chloro phenyl)isoxazole, the calculated elemental composition for the formula C15H9BrClNO was C, 53.84%; H, 2.71%; N, 4.19%. The experimental findings were C, 53.83%; H, 2.69%; N, 4.17%, showing excellent correlation and confirming the compound's composition. rjpbcs.com

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 3-(4'-Bromophenyl)-5-(3''-chlorophenyl)isoxazole | C₁₅H₉BrClNO | C | 53.84 | 53.83 | rjpbcs.com |

| H | 2.71 | 2.69 | |||

| N | 4.19 | 4.17 | |||

| (3aS,...,8aS)-6-(4-(1-acetyl-5-(4-bromophenyl)-...)-dione (3g) | C₂₈H₂₅BrN₄O₄ | C | 59.90 | 59.94 | acgpubs.org |

| H | 4.49 | 4.45 | |||

| N | 9.98 | 9.94 |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state structure. It provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. researchgate.net

| Compound Name | Crystal System | Space Group | Key Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole | Monoclinic | P21/c | a = 30.1462 Å, b = 5.8322 Å, c = 7.6783 Å, β = 96.43° | researchgate.net |

| 1-(4-bromophenyl)but-3-yn-1-one | Monoclinic | P21/n | Not Specified | iucr.org, iucr.org |

| (Z)-2-(5-((3-(4-bromophenyl)isoxazole-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-cyclopentylacetamide (5a) | Not Specified | Not Specified | Not Specified | researchgate.net |

| An isoxazole analog | Monoclinic | P21/c | a =15.9437 Å, b =16.3936 Å, c =7.4913 Å, β =94.178° | researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the molecular properties of isoxazole (B147169) derivatives. asianpubs.orgacu.edu.in Calculations are often performed using specific basis sets, such as B3LYP/6-311G++(d,p) or B3LYP/6-311G(d,p), to ensure reliable and accurate results. csic.esdergipark.org.tr These studies encompass the optimization of the molecular geometry, analysis of electronic orbitals, and prediction of spectroscopic and reactive properties.

For isoxazole rings, typical bond lengths are in the range of 1.281 Å for C=N, 1.454 Å for C-O, and 1.414 Å for O-N. dergipark.org.tr The C-C bond lengths within phenyl rings are generally observed to be between 1.368 Å and 1.389 Å. dergipark.org.tr The optimized geometry confirms the planarity of the isoxazole and phenyl rings.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=N | 1.281 | C-O-N | 109.5 |

| C-O | 1.454 | O-N-C | 108.2 |

| O-N | 1.414 | N-C-C | 115.1 |

| C-C (phenyl) | 1.385 | C-C-C (phenyl) | 120.0 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. asianpubs.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. acu.edu.in

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For a related compound, [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate, DFT calculations at the B3LYP/6-311+G(d,p) level determined a HOMO energy of -6.5601 eV, a LUMO energy of -1.9053 eV, and an energy gap of 4.6548 eV. mdpi.com In another study on 3-phenyl-5-furan isoxazole derivatives, the energy gap was found to be 4.354 eV. acu.edu.in These values indicate that such isoxazole derivatives are generally stable molecules.

Table 2: Frontier Molecular Orbital Energies for a Related Isoxazole Derivative Note: Values are for [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5601 |

| ELUMO | -1.9053 |

| Energy Gap (ΔE) | 4.6548 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acu.edu.inresearchgate.net The MEP map displays different potential values in various colors. Regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent favorable sites for nucleophilic attack. acu.edu.in

In studies of related isoxazole compounds, the negative potential is often concentrated on the electronegative oxygen and nitrogen atoms of the isoxazole ring. acu.edu.in The blue, positive potential regions are typically found around the hydrogen atoms of the phenyl rings. acu.edu.in For 5-(4-Bromophenyl)isoxazole, the MEP map would likely show a significant negative potential around the isoxazole N and O atoms and the bromine atom, with positive potentials on the aromatic protons.

Theoretical vibrational frequency analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies from the optimized molecular structure, researchers can assign specific spectral bands to the stretching, bending, and torsional modes of the molecule's functional groups. nih.gov

For example, in a computational study of a related compound, 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, the C=O stretching deformation was identified, and the C-N stretching band was observed in the IR spectrum at 1240 cm⁻¹ and calculated theoretically at 1237 cm⁻¹ and 1229 cm⁻¹. researchgate.net Such good agreement between experimental and calculated frequencies confirms the validity of the optimized molecular structure. ijcce.ac.ir

Table 3: Example Vibrational Frequencies (cm⁻¹) for a Related Bromophenyl-containing Compound Note: Data is illustrative for 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole. researchgate.net

| Vibrational Mode | Experimental (IR) | Theoretical (DFT) |

|---|---|---|

| C-N Stretch | 1240 | 1237, 1229 |

| C=O Deformation | - | - |

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule, including intramolecular interactions, charge delocalization, and hyperconjugative effects. csic.esuni-muenchen.de This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. uni-muenchen.de

Beyond vibrational spectra, DFT can also be used to predict other spectroscopic properties, such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectra. Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Visible absorption wavelengths (λ_max). bohrium.com These theoretical spectra can be compared with experimental results, often showing good agreement and helping to assign the observed electronic transitions. bohrium.com

For NMR spectra, methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate the theoretical chemical shifts (δ) for ¹H and ¹³C atoms. dergipark.org.tr Comparing these calculated shifts with experimental NMR data serves as a powerful tool for structural confirmation. ijcce.ac.ir For instance, a study on a bisisoxazoline derivative showed good agreement between the experimental and theoretically calculated chemical shifts, validating the proposed structure. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Mechanistic Studies of Chemical Reactions using DFT

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reaction mechanisms involving isoxazole derivatives.

For instance, DFT calculations have been used to explain the regiochemistry of 1,3-dipolar cycloaddition reactions in the synthesis of isoxazoline-containing compounds. mdpi.com Theoretical studies using the DFT/B3LYP method have successfully predicted the formation of 3,5-disubstituted isoxazoline (B3343090) as the sole regioisomer in the reaction of N-allylquinazolinone with arylnitriloxides. mdpi.com The computational results aligned perfectly with the experimental data obtained from spectroscopic techniques like NMR, confirming the observed regioselectivity. mdpi.com Specifically, the calculated chemical shifts for the methylene (B1212753) (CH2), methine (CH), and imine (C=N) groups of the isoxazoline ring were in good agreement with the experimental values, solidifying the proposed structure of the product, 3-((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl)quinazoline-4(3H)-one. mdpi.com

Furthermore, DFT has been employed to study the molecular properties of various isoxazole derivatives, correlating these properties with their observed biological activities. nih.gov By optimizing the molecular geometries at the B3LYP/6-311G(d,p) level, researchers can calculate parameters like atomic charge distribution, which can then be linked to the compound's immunological activity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. This technique is particularly useful for understanding how a ligand, such as a this compound derivative, interacts with a biological target.

MD simulations have been used to study the stability of complexes formed between isoxazole derivatives and proteins. For example, in a study of potential inhibitors for Anopheles gambiae 3-hydroxykynurenine transaminase (Ag3HKT), a key enzyme in the mosquito's life cycle, MD simulations were performed on the top-ranked compounds identified through molecular docking. nih.gov These simulations, running for 300 nanoseconds, helped to assess the stability of the ligand-protein complex and provided insights into the binding interactions. nih.gov The results indicated that certain brominated isoxazole derivatives formed stable complexes with the enzyme, suggesting they could be effective inhibitors. nih.gov

In another study, MD simulations were employed to investigate the binding of isoxazole derivatives to the Farnesoid X Receptor (FXR), a target for treating dyslipidemia. mdpi.com The simulations revealed the dynamic interactions and stability of the ligand-receptor complexes, helping to explain the agonistic activity of these compounds. mdpi.com The root mean square deviation (RMSD) of the complex systems was analyzed to rank their stability, with lower and more stable RMSD values indicating a stronger binding interaction. mdpi.com

In Silico Molecular Docking Simulations

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking studies have been instrumental in identifying and optimizing isoxazole derivatives as potential therapeutic agents. For instance, docking simulations were used to investigate the binding of isoxazole-carboxamide derivatives to cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov The results showed that specific substitutions on the phenyl rings of the isoxazole derivatives could enhance their binding affinity and selectivity for COX-2 over COX-1. nih.gov

Similarly, molecular docking has been used to screen for potential inhibitors of enzymes from the Cytochrome P450 (CYP450) family, which are involved in drug metabolism and cancer. semanticscholar.org In one study, isoxazole derivatives were docked into the active sites of several CYP450 enzymes, and the results showed that compounds with certain substitutions, such as 4-OH and 4-F, had a strong affinity for these proteins. semanticscholar.org

The following table summarizes the docking scores of some isoxazole derivatives against different protein targets:

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| 2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid | Anopheles gambiae 3HKT (2CH2) | -8.58 | nih.gov |

| Cilofexor | Farnesoid X Receptor (FXR) | 141.065 (LibDockScore) | mdpi.com |

| LY2562175 | Farnesoid X Receptor (FXR) | 138.521 (LibDockScore) | mdpi.com |

| PX20606 | Farnesoid X Receptor (FXR) | 137.943 (LibDockScore) | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to isoxazole derivatives to develop predictive models for their biological activities. For example, a QSAR study was conducted on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles to model their anti-inflammatory activity. researchgate.net The resulting QSAR model showed a good correlation between the observed and predicted activities, indicating its predictive power. researchgate.net Such models are valuable for guiding the design of new isoxazole derivatives with improved potency. researchgate.net

In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for isoxazole derivatives as Farnesoid X Receptor (FXR) agonists. nih.gov These models provided insights into the structural features that are important for agonistic activity. The contour maps generated from these models highlighted the regions where steric, electrostatic, and other properties of the molecules could be modified to enhance their activity. nih.gov The CoMFA model, for instance, indicated that larger groups at the R1 position could be detrimental to activity, while smaller groups at the R2 position would be beneficial. nih.gov

First Hyperpolarizability for Non-linear Optical (NLO) Material Design

The first hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order non-linear optical (NLO) effects. Materials with high β values are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to calculate the first hyperpolarizability of molecules and to guide the design of new NLO materials.

Theoretical calculations have been performed to evaluate the NLO properties of various isoxazole derivatives. For a novel selenoalkenyl-isoxazole based donor-acceptor molecule, the static first-order hyperpolarizability tensor was calculated using the Gaussian 09 package. nih.gov The study aimed to understand the structure-property relationships that govern the second harmonic generation (SHG) efficiency of these materials. nih.gov

In a study of a benzodiazepine (B76468) derivative substituted with –NO2 and -Br groups, DFT calculations were used to compute the second-order hyperpolarizability (γ). nih.gov The results showed that the substitution significantly enhanced the NLO response of the molecule. nih.gov Similarly, for 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, the first hyperpolarizability was calculated, and the high value suggested its potential for NLO applications. researchgate.net These computational studies are crucial for the rational design of organic molecules with tailored NLO properties.

Chemical Reactions and Transformations

Reactivity of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional group that dictates the reactivity of this part of the molecule. Its presence enables a variety of substitution and coupling reactions.

The bromophenyl group is known to influence the electronic properties and biological interactions of the molecule. The bromine atom, being an electron-withdrawing group, can affect the reactivity of the phenyl ring in electrophilic aromatic substitution reactions. More significantly, the carbon-bromine bond serves as a reactive site for nucleophilic aromatic substitution and, most notably, for a wide array of cross-coupling reactions. These reactions are fundamental in creating more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

Derivatization Reactions on the Isoxazole (B147169) Ring

The isoxazole ring itself can undergo several types of reactions, although it is generally considered a relatively stable aromatic heterocycle. researchgate.net Derivatization can occur through substitution reactions at the C-4 position or through reactions involving the N-O bond under more forcing conditions. thieme-connect.de

Direct functionalization of the isoxazole ring is an important strategy for modifying the properties of the molecule. rsc.org While the ring is labile under certain basic conditions, electrophilic substitution can be achieved at the C-4 position. thieme-connect.dersc.org Furthermore, the isoxazole ring can participate in cycloaddition reactions, highlighting its versatility in constructing more complex heterocyclic systems. researchgate.net

Ring Cleavage and Isomerization Studies

The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, including thermolysis, photolysis, and catalytic reduction. thieme-connect.de This reactivity provides a pathway to a diverse range of other heterocyclic structures through ring-opening and subsequent rearrangement or cyclization reactions.

For instance, the isomerization of isoxazoles can lead to the formation of oxazoles, pyrroles, and other heterocycles. nih.govnanobioletters.com Studies have shown that 4-acyl-5-methoxyisoxazoles can undergo Fe(II)-catalyzed domino isomerization to yield isoxazole-4-carboxylic acid derivatives. nanobioletters.com This process is believed to proceed through the initial formation of a 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nanobioletters.com Photochemical transposition of the ring atoms in 3,5-diarylisoxazoles has also been reported, demonstrating the potential for wavelength-controlled photorearrangements. ucd.ie

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

The presence of the bromine atom on the phenyl ring makes 5-(4-bromophenyl)isoxazole an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for the arylation of the bromophenyl moiety. mdpi.com In this reaction, this compound can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield biaryl compounds. mdpi.comnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.comnih.gov For example, good yields have been obtained using 5 mol% Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane. mdpi.com

Similarly, the Sonogashira cross-coupling reaction allows for the introduction of alkynyl groups. This reaction typically involves a palladium catalyst and a copper co-catalyst to couple the aryl bromide with a terminal alkyne. rsc.org

| Reaction Type | Coupling Partner | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biaryl isoxazole | mdpi.comnih.gov |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Alkynyl-aryl isoxazole | rsc.org |

| Heck | Alkene | Pd(OAc)₂ | Alkenyl-aryl isoxazole | diva-portal.org |

Coordination Chemistry: Ligand Behavior

Isoxazole derivatives, including this compound, can act as ligands in coordination chemistry, binding to metal ions through the nitrogen and/or oxygen atoms of the isoxazole ring. chemimpex.comjchemrev.com The resulting metal complexes can exhibit interesting structural and electronic properties with potential applications in catalysis and materials science. chemimpex.comijcce.ac.ir

Biological Activity and Medicinal Chemistry Applications

Antimicrobial Research

The quest for novel antimicrobial agents is a pressing global health challenge, driven by the rise of drug-resistant pathogens. derpharmachemica.com Isoxazole (B147169) derivatives, including those with the 5-(4-bromophenyl) substitution, have emerged as a promising class of compounds in this area. derpharmachemica.comnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 5-(4-bromophenyl)isoxazole have been investigated for their efficacy against a range of bacteria. In one study, a series of 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated. derpharmachemica.com The results indicated that compounds bearing electron-withdrawing and donating functional groups exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains. derpharmachemica.comresearchgate.net Notably, the compounds that demonstrated the highest antimicrobial activity also possessed favorable drug-likeness scores. derpharmachemica.comresearchgate.net

Another study focused on 5-(4-bromophenyl)-3-(4-chlorophenyl)isoxazole, which was tested for its antibacterial properties. ipindexing.com The general trend observed in much of the research is that isoxazole derivatives often show greater activity against Gram-positive bacteria compared to Gram-negative strains. innovareacademics.in The antibacterial activity is typically assessed by measuring the minimum inhibitory concentration (MIC) and the zone of inhibition. derpharmachemica.comscholarsresearchlibrary.com

| Compound Derivative | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Compounds with electron-withdrawing and donating groups showed good activity against all tested strains. | derpharmachemica.comresearchgate.net |

| 5-(4-bromophenyl)-3-(4-chlorophenyl)isoxazole | Gram-positive and Gram-negative bacteria | Exhibited antibacterial activity. | ipindexing.com |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have demonstrated potential as antifungal agents. The same series of 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives that showed antibacterial effects were also tested against fungal strains. derpharmachemica.comresearchgate.net The results revealed good antifungal activity for several of the synthesized compounds. derpharmachemica.comresearchgate.net

Other research has also highlighted the antifungal potential of isoxazole derivatives. scholarsresearchlibrary.com For instance, this compound-3-carbohydrazide has been utilized in the formulation of agrochemicals, particularly as a fungicide to protect crops. chemimpex.com A study on various isoxazole derivatives screened for antifungal activity against Candida albicans and Aspergillus niger found that some compounds were effective. scholarsresearchlibrary.com Specifically, research on isoxazole derivatives as potential fungicides has targeted enzymes like sterol 14α-demethylase, which is crucial for fungal cell membrane integrity. nih.gov

Antitubercular Research

Tuberculosis remains a significant global health threat, and the development of new antitubercular drugs is a priority. asianpubs.org Isoxazole derivatives have shown promise in this area. ipindexing.comasianpubs.org One study synthesized a series of phenylisoxazole isonicotinylhydrazone derivatives, including 3-(4′-bromophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone, and evaluated their in vitro activity against Mycobacterium tuberculosis. csic.esuchile.cl These compounds exhibited moderate to good antitubercular activity. csic.esuchile.cl

Another study focused on isoxazoline (B3343090) derivatives derived from chalcones and found that they possessed appreciable antitubercular activity against Mycobacterium tuberculosis. asianpubs.org The research underscores the potential of the isoxazole scaffold in developing new treatments for tuberculosis. ipindexing.comasianpubs.org

Anti-inflammatory and Analgesic Investigations

Isoxazole derivatives have been recognized for their anti-inflammatory and analgesic properties. ipindexing.comsarpublication.comresearchgate.net The compound this compound-3-carboxylic acid, for example, is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com

In one study, novel isoxazole derivatives were synthesized and evaluated for their analgesic activity using the Eddy's hot plate method. sarpublication.comresearchgate.net Among the tested compounds, 5-(4-bromophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine demonstrated good analgesic activity. sarpublication.comresearchgate.net The anti-inflammatory activity of isoxazole derivatives is often attributed to the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing selective COX-2 inhibitory activity. ipindexing.comnih.gov This selective inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer and Antitumor Research

The isoxazole ring is a core structure in many anticancer medications, and derivatives of this compound are no exception. nih.gov Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. smolecule.comchemimpex.com For instance, this compound-3-carboxylic acid and 5-Amino-4-(4-bromophenyl)isoxazole have been utilized in the development of novel anti-cancer agents. chemimpex.comchemimpex.com

Furthermore, this compound-3-carbohydrazide serves as a key intermediate in the synthesis of potential anti-cancer agents. chemimpex.com The anticancer activity of isoxazole derivatives is often linked to their ability to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov Some isoxazole-based compounds have shown potent inhibitory effects on heat shock protein 90 (HSP90), a molecular chaperone that is overexpressed in many cancers and plays a crucial role in tumor cell proliferation and survival. nih.gov

Antiviral and Anti-HIV-1 Activity

The antiviral potential of isoxazole derivatives has been a subject of interest, with some studies suggesting they can inhibit viral replication, including that of HIV-1. sarpublication.comresearchgate.netsmolecule.com Research has explored the development of small molecules with anti-retroviral activity that target host factors essential for HIV-1 replication. sarpublication.comresearchgate.net

In a study focused on developing new anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of pyrazolo[4,3-d]isoxazole derivatives were synthesized and screened for their antiviral activities. rsc.org Another study diversified a lead anti-HIV-1 inhibitor by replacing an amide with a 1,2,4-oxadiazole, resulting in isoxazole-1,2,4-oxadiazole analogs. Some of these new molecules significantly inhibited HIV-1 replication. nih.gov These findings highlight the potential of the isoxazole scaffold in the design of novel antiviral agents.

Immunoregulatory and Immunosuppressive Properties

The immunomodulatory landscape of isoxazole derivatives is diverse, with different compounds exhibiting either immunosuppressive or immunostimulatory effects. mdpi.commdpi.com The specific nature of the activity is often dictated by the substitution pattern on the isoxazole and its appended rings. mdpi.com Studies on derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have revealed that these compounds can possess both suppressive and stimulatory properties on the immune response. mdpi.commdpi.comnih.gov

The immunosuppressive action of certain isoxazole derivatives has been linked to their ability to induce apoptosis in immune cells. For instance, a derivative of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide was found to elicit strong increases in the expression of caspases and Fas in Jurkat cells, a cell line used to model T-lymphocytes. nih.govmedcraveonline.com This pro-apoptotic action is considered a potential mechanism for its immunosuppressive effects. nih.govmedcraveonline.com Furthermore, research has indicated that strongly electronegative groups, such as chloro- or nitro- moieties, on an attached phenyl ring can result in more potent biological effects due to altered electron density and stronger interactions with cellular receptors. impactfactor.org This suggests that the bromo-substituent in this compound would likewise play a significant role in its potential immunomodulatory activity.

Enzyme Inhibition Studies

Derivatives of this compound have been identified as inhibitors of several key enzymes, highlighting their potential as therapeutic agents.

Notably, 3-(4-bromophenyl)isoxazole (B83904) , a positional isomer of the title compound, has been shown to be a potent and competitive inhibitor of Glutathione S-Transferase (GST) , an enzyme involved in detoxification and drug resistance. medcraveonline.comresearchgate.net The bromine atom was found to be crucial for the efficient inhibition of the GST enzyme. medcraveonline.com In one study, 3-(4-bromophenyl)isoxazole exhibited an IC₅₀ value of 0.099 mM and a Kᵢ value of 0.084±0.201 mM for GST. medcraveonline.comresearchgate.net

Furthermore, This compound-3-carboxylic acid has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a key enzyme in the insulin (B600854) signaling pathway and a target for anti-diabetic drugs. researchgate.netnih.govnih.gov Binding assays have determined a dissociation constant (Kd) of 800,000 nM and an EC₅₀ of 1,200 nM for its inhibition of PTP1B. researchgate.net The inhibitory potential of isoxazole derivatives against PTP1B underscores their therapeutic relevance. ijcrt.org

The broader class of isoxazole derivatives has also been investigated for the inhibition of other enzymes, such as acetylcholinesterase, which is relevant for neurodegenerative diseases. evitachem.com

Modulation of Biological Pathways

The biological effects of this compound and its derivatives are underpinned by their ability to modulate key cellular signaling pathways. The isoxazole scaffold is recognized as a valuable component in molecules designed to interact with various biological systems. benthamdirect.com

Research has shown that isoxazole derivatives can influence critical inflammatory and cell survival pathways. For example, certain derivatives have been found to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . nih.govnih.govmdpi.com One study on a 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivative demonstrated an upregulation of NF-κB1 expression in Jurkat cells, suggesting a mechanism for its immunomodulatory and pro-apoptotic effects. nih.govmdpi.comresearchgate.net Similarly, a complex molecule incorporating a 1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl moiety was shown to affect the NF-κB signaling pathway in HCT116 cells. nih.govacs.org

Additionally, the MAPK (Mitogen-Activated Protein Kinase) pathway , which is crucial for cell proliferation and differentiation, has been identified as a target for isoxazole-containing compounds. nih.govacs.org These findings indicate that the this compound core can serve as a foundation for developing modulators of these essential biological pathways.

Targeting Protein-Protein Interactions (e.g., GATA4 and NKX2-5)

The disruption of protein-protein interactions (PPIs) is an emerging strategy in drug discovery. The synergistic interaction between the cardiac transcription factors GATA4 and NKX2-5 is essential for heart development and is implicated in pathological cardiac hypertrophy. acs.orgnih.govnih.govhelsinki.fi Small molecules that can inhibit this interaction are of significant interest for the potential treatment of heart failure.

A comprehensive structure-activity relationship (SAR) study was conducted on a series of phenylisoxazole carboxamides to identify inhibitors of the GATA4-NKX2-5 transcriptional synergy. acs.orgnih.govhelsinki.fiamanote.com This study revealed that the aromatic substituent on the isoxazole ring is a key determinant of inhibitory activity. acs.orgnih.govamanote.com As part of this research, a bromophenyl derivative (39i) was synthesized and evaluated, highlighting the importance of this specific substitution in the development of GATA4-NKX2-5 interaction inhibitors. acs.orghelsinki.fi While the initial hit compound was an N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, the exploration of various substitutions on the phenyl ring, including the bromo- group, was crucial for understanding the SAR and developing more potent and selective inhibitors. nih.govnih.govhelsinki.fi

Neuropharmacological Applications (e.g., Neurological Disorders, Antidepressant, Anxiolytic, Anticonvulsant)

The isoxazole scaffold is a common feature in compounds with activity in the central nervous system. Derivatives of this compound have been explored for various neuropharmacological applications.

Analgesic Activity: A study on novel isoxazole derivatives found that 5-(4-bromophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine (BSM-IIID) exhibited good analgesic activity in the Eddy's hot plate method. sarpublication.com

Antidepressant, Anxiolytic, and Anticonvulsant Potential: The broader class of isoxazole derivatives has been widely investigated for antidepressant, anxiolytic, and anticonvulsant properties. nih.govijcrt.orginnovareacademics.inresearchgate.netamazonaws.com For instance, 5-Amino-4-(4-bromophenyl)isoxazole is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com This indicates the value of the this compound core in developing new CNS-active agents. While direct evidence for the anticonvulsant, antidepressant, or anxiolytic activity of the parent compound is limited, the activity of its derivatives suggests this is a promising area for further investigation.

Other Therapeutic Potentials

Antidiabetic Activity

The potential of this compound and its derivatives in the management of diabetes has been explored, primarily through the inhibition of key enzymes involved in glucose metabolism and insulin signaling.

PTP1B Inhibition: As mentioned previously, This compound-3-carboxylic acid is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.net PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. mdpi.comresearchgate.netnih.govnih.govsci-hub.se The identification of isoxazole-based PTP1B inhibitors, including the bromophenyl derivative, makes this class of compounds highly relevant for antidiabetic drug discovery. ijcrt.orgnih.gov

α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine, is another approach to managing post-prandial hyperglycemia. researchgate.netbenthamdirect.comnih.govmdpi.com While some 5-arylisoxazole derivatives have been synthesized and evaluated as α-glucosidase inhibitors, the activity of compounds directly related to this compound in this assay has been varied. For example, one study on 5-arylisoxazole-glucose hybrids found that the phenylisoxazole derivative was the most potent, though still in the micromolar range. benthamdirect.com Another study on 5-arylisoxazole-1,3,4-thiadiazole hybrids also identified compounds with α-glucosidase inhibitory activity. benthamdirect.com

Antioxidant Properties

Isoxazole derivatives are recognized for their potential as antioxidant agents, which can help mitigate oxidative stress in biological systems. smolecule.comresearchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Research into various isoxazole-containing molecules has demonstrated their capacity to scavenge free radicals and reduce oxidative damage. rsc.org

Studies on compounds structurally related to this compound have shown promising antioxidant activity. For instance, 4-arylhydrazinylidene-isoxazoles and arylideneisoxazol-5(4H)-ones have been identified as having notable antioxidant properties. rsc.orgresearchgate.net The antioxidant potential is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and ferric reducing antioxidant power (FRAP) free-radical scavenging assays. rsc.org The presence of the isoxazole nucleus is considered crucial for this activity. Furthermore, structure-activity relationship (SAR) studies suggest that the type and position of substituents on the phenyl ring can significantly influence antioxidant capacity. rsc.org For example, the presence of electron-withdrawing groups has been shown to enhance the antioxidant effects in some series of isoxazole derivatives. rsc.org

| Derivative Class | Assay Method | Key Findings | Reference |

| 4-Arylhydrazinylidene-isoxazoles | ABTS, FRAP | Certain compounds showed high Trolox Equivalent Antioxidant Capacity (TEAC), indicating significant radical scavenging. | rsc.org |

| Arylideneisoxazol-5(4H)-ones | Not Specified | Reported to possess outstanding biological properties, including antioxidant effects. | researchgate.net |

| 4-(Substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one | Lipid Peroxidation, EROD activity | Some derivatives showed significant inhibition of lipid peroxidation and microsomal EROD activity. | nih.gov |

Anthelmintic Activity

The search for new and effective anthelmintic agents is a critical area of medicinal research. Isoxazole derivatives have been investigated for their potential to combat parasitic worm infections. A study focusing on a series of 3-halo-5-phenyl- and 3-phenyl-5-haloisoxazoles demonstrated significant anthelmintic activity against the rat roundworm, Nippostrongylus braziliensis. nih.gov

In this research, compounds were administered orally at various doses. The activity was found to be highly dependent on the substitution pattern of the isoxazole ring. Specifically, for the 5-phenyl series of isoxazoles, which includes the structural class of this compound, a halogen atom at the 3-position of the isoxazole ring was essential for observing anthelmintic effects. nih.gov This suggests that while the 5-phenyl moiety is a key structural feature, functionalization at other positions of the heterocycle is critical for potency. Other related studies have also pointed to the potential of isoxazole derivatives, such as 3-substituted 5-methylthio isoxazoles and 5-phenyl-3-(substitutedthioxoquinazolinonyl) isoxazoles, as having anthelmintic properties. derpharmachemica.comjeb.co.in

| Isoxazole Series | Target Organism | Key Finding | Reference |

| 3-Halo-5-phenylisoxazoles | Nippostrongylus braziliensis | A halogen at the 3-position of the isoxazole ring was required for activity in this series. | nih.gov |

| 3-Phenyl-5-haloisoxazoles | Nippostrongylus braziliensis | Activity was maintained after replacing the 5-halogen with other specific groups. | nih.gov |

Research on Alzheimer's Disease

Alzheimer's disease is a complex neurodegenerative disorder for which new therapeutic strategies are urgently needed. The versatility of the isoxazole scaffold has led to its exploration in this area. researchgate.net Certain isoxazole derivatives have shown potential in addressing some of the pathological hallmarks of Alzheimer's, such as the aggregation of amyloid-beta peptides and the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. researchgate.netevitachem.com

Research has shown that isoxazole-based compounds can act as inhibitors of enzymes and receptors implicated in the progression of the disease. ontosight.ai For example, derivatives of pyrrolo[3,4-d]isoxazole have been investigated as potential acetylcholinesterase inhibitors. evitachem.com Furthermore, compounds known as arylideneisoxazol-5(4H)-ones have been noted for their anti-Alzheimer properties. researchgate.net This line of research highlights the potential of the isoxazole core structure, as found in this compound, to serve as a foundational template for designing novel agents targeting Alzheimer's disease. nih.gov

Structure-Activity Relationship (SAR) Analysis in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, providing crucial insights into how a molecule's chemical structure correlates with its biological activity. For isoxazole derivatives, including this compound, SAR studies are essential for optimizing potency and selectivity for various biological targets. acs.org

SAR analyses of isoxazole derivatives have revealed several key principles:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the isoxazole core are critical. In a study on 5-(4-bromophenyl)-4,5-dihydro-1,2-oxazole derivatives, compounds bearing both electron-withdrawing and electron-donating functional groups on a separate phenyl ring were found to be the most active as antimicrobial agents. researchgate.net For anti-inflammatory activity, the presence of a halogen like chlorine or bromine on the phenyl ring has been shown to be favorable. nih.gov

Substitution on the Isoxazole Ring: The substitution pattern on the isoxazole ring itself dictates the compound's biological action. For anthelmintic activity in 5-phenylisoxazoles, a halogen at the 3-position was found to be a requirement. nih.gov In a different context, SAR analysis of modulators for the GATA4–NKX2-5 transcriptional synergy revealed that an aromatic isoxazole substituent in the southern part of the molecule regulates the inhibition. acs.org